2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a hydrazine derivative with a thioamide in the presence of a dehydrating agent. The reaction conditions may include:
Solvent: Common solvents used are ethanol, methanol, or acetonitrile.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include:
Raw Materials: High-purity starting materials to minimize impurities.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (alkyl halides).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiadiazoles.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole has various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its biological activity.
Agriculture: Use as a pesticide or herbicide to protect crops from pests and diseases.
Materials Science: Application in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example:
Biological Targets: Enzymes, receptors, or DNA in microbial or cancer cells.
Pathways: Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-5-phenyl-1,3,4-thiadiazole: Lacks the octoxy group on the phenyl ring.
2-Heptyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Contains a methoxy group instead of an octoxy group.
2-Heptyl-5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a chlorine atom instead of an octoxy group.
Uniqueness
2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of the long octoxy chain on the phenyl ring, which may influence its solubility, reactivity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2OS/c1-3-5-7-9-11-13-19-26-21-17-15-20(16-18-21)23-25-24-22(27-23)14-12-10-8-6-4-2/h15-18H,3-14,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAUWNKCUHZKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(S2)CCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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